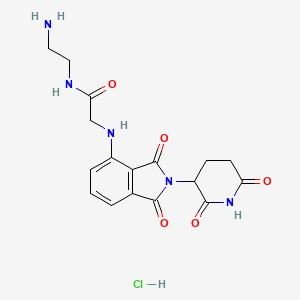

Thalidomide-NH-amido-C2-NH2 hydrochloride

描述

属性

分子式 |

C17H20ClN5O5 |

|---|---|

分子量 |

409.8 g/mol |

IUPAC 名称 |

N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |

InChI |

InChI=1S/C17H19N5O5.ClH/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25;/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25);1H |

InChI 键 |

OBMWTTCFKFSZHH-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C2-NH2 (hydrochloride) is synthesized through a series of chemical reactions that involve the incorporation of a cereblon ligand and a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

The industrial production of Thalidomide-NH-amido-C2-NH2 (hydrochloride) involves large-scale synthesis using similar chemical routes as in laboratory settings. The production process is optimized for yield and purity, ensuring that the compound meets research-grade standards .

化学反应分析

Types of Reactions

Thalidomide-NH-amido-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C17H20ClN5O5

- Molecular Weight : Approximately 409.8 g/mol

- IUPAC Name : N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride

The compound features a thalidomide-based cereblon ligand linked through an amido group, which enhances its reactivity and solubility. This structural design facilitates its use in various biochemical applications, particularly in the development of targeted protein degradation systems.

Scientific Research Applications

Thalidomide-NH-amido-C2-NH2 (hydrochloride) is primarily utilized in the following areas:

-

Targeted Protein Degradation :

- The compound is integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce selective degradation of specific proteins within cells. This mechanism is crucial for modulating protein levels associated with various diseases, including cancer.

-

Cancer Treatment :

- Numerous studies have demonstrated the efficacy of thalidomide derivatives in cancer models. For instance, it has been shown to promote apoptosis in multiple myeloma cells by degrading BCL-2 proteins, highlighting its potential as a therapeutic agent in hematological malignancies.

-

Mechanisms of Action :

- Thalidomide-NH-amido-C2-NH2 interacts with the cereblon protein, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system, impacting cellular processes such as transcription factor modulation and angiogenesis .

-

Investigating Teratogenic Effects :

- Research has also focused on understanding the teratogenic effects associated with thalidomide derivatives. Studies indicate that specific protein substrates targeted by cereblon play a role in developmental abnormalities, providing insights into the mechanisms underlying thalidomide-induced teratogenicity .

Cancer Models

- A notable study revealed that thalidomide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity positions these compounds as promising candidates for cancer therapies.

Protein Interactions

- Research has elucidated binding affinities between thalidomide-NH-amido-C2-NH2 and various proteins involved in cellular signaling pathways. These findings are pivotal for optimizing the compound's efficacy as a therapeutic agent.

Teratogenicity Investigation

作用机制

Thalidomide-NH-amido-C2-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .

相似化合物的比较

Similar Compounds

Thalidomide-NH-C5-NH2 (hydrochloride): Another E3 ligase ligand-linker conjugate with a different linker length.

Thalidomide-O-amido-PEG-C2-NH2 (hydrochloride): A similar compound with a PEG linker.

Uniqueness

Thalidomide-NH-amido-C2-NH2 (hydrochloride) is unique due to its specific linker structure, which may confer distinct binding properties and degradation efficiency compared to other similar compounds .

生物活性

The primary mechanism of action of Thalidomide-NH-amido-C2-NH2 (hydrochloride) involves its binding to the CRBN protein, which is part of the CRL4CRBN E3 ubiquitin ligase complex. This interaction leads to the recruitment of specific substrate proteins for ubiquitination and subsequent degradation by the proteasome .

CRBN-Mediated Protein Degradation

The compound's ability to modulate CRBN's substrate specificity has been demonstrated in various studies. For instance, research has shown that thalidomide and its derivatives can induce the degradation of specific proteins:

- PLZF (Promyelocytic Leukemia Zinc Finger) protein: Thalidomide and its metabolite 5-hydroxythalidomide have been shown to induce PLZF degradation in a CRBN-dependent manner .

- IKZF1 and SALL4: These proteins have also been identified as substrates for thalidomide-induced, CRBN-mediated degradation .

Biological Effects

Thalidomide-NH-amido-C2-NH2 (hydrochloride) has demonstrated various biological effects, which are summarized in the following table:

Case Study: TNF-α Inhibition

A study investigating the biological activity of thalidomide and its N-alkyl analogs demonstrated their ability to inhibit TNF-α production in human peripheral blood mononuclear cell cultures. The results showed:

- Thalidomide and its N-alkyl analogs inhibited an average of 60% of TNF-α synthesis in lipopolysaccharide-stimulated cultures.

- There was no statistical difference between the activity of thalidomide and its N-alkyl analogs at a 95% confidence level .

Research Findings

Recent research has expanded our understanding of the biological activity of thalidomide derivatives like Thalidomide-NH-amido-C2-NH2 (hydrochloride):

- BCL-2 Degradation: Studies by Pal et al., Lv et al., and Wang et al. have demonstrated the ability of thalidomide derivatives to degrade BCL-2 by reprogramming the CRL4CRBN E3 ligase . This finding has significant implications for cancer therapy, as BCL-2 is an important anti-apoptotic protein.

- Teratogenic Effects: Research in chicken embryos has shown that thalidomide and 5-hydroxythalidomide can induce teratogenic phenotypes. This effect is associated with the degradation of PLZF protein in chicken embryos .

- Zinc Finger Domain Interaction: The interaction between thalidomide derivatives and CRBN has been found to be dependent on the conserved first and third zinc finger domains of PLZF .

- Species-Specific Effects: Interestingly, thalidomide and 5-hydroxythalidomide confer distinctly different substrate specificities to mouse and chicken CRBN , highlighting the importance of considering species differences in biological activity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。